1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone
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Overview
Description
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a phenyl ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-(4-(difluoromethyl)phenyl)ethanone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-3-(difluoromethyl)phenyl)ethanone
- 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone
- 1-(3-Bromo-4-(methyl)phenyl)ethanone
Uniqueness
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The difluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development .
Properties
Molecular Formula |
C9H7BrF2O |
---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
1-[3-bromo-4-(difluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrF2O/c1-5(13)6-2-3-7(9(11)12)8(10)4-6/h2-4,9H,1H3 |
InChI Key |
GTMLDHPPJZDCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)F)Br |
Origin of Product |
United States |
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